N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Description

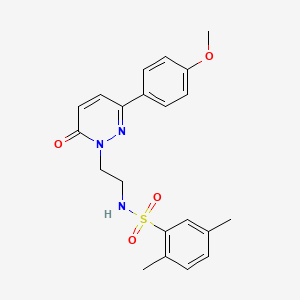

This compound is a sulfonamide derivative featuring a pyridazinone core substituted with a 4-methoxyphenyl group and an ethyl linker to a 2,5-dimethylbenzenesulfonamide moiety. Pyridazinone derivatives are known for their pharmacological relevance, particularly as kinase inhibitors and anti-inflammatory agents . The 4-methoxyphenyl group may enhance metabolic stability, while the sulfonamide moiety contributes to hydrogen bonding interactions with biological targets .

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-15-4-5-16(2)20(14-15)29(26,27)22-12-13-24-21(25)11-10-19(23-24)17-6-8-18(28-3)9-7-17/h4-11,14,22H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBRBDOREWTXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structural features, including a pyridazinone core and various aromatic substituents, suggest significant potential for biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 372.48 g/mol. The structure includes:

- A pyridazinone ring that is known for its biological activity.

- A methoxyphenyl group which can enhance solubility and biological interactions.

- A benzenesulfonamide moiety that may contribute to its pharmacological properties.

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, disrupting metabolic pathways critical for disease progression.

Antitumor Activity

Several studies have investigated the antitumor potential of compounds related to this structure. For instance, derivatives containing the pyridazinone core have shown promising results against various cancer cell lines:

| Compound | Cell Line | GI50 (µM) | Activity |

|---|---|---|---|

| Compound 1 | MDA-MB-468 | 6.57 | High |

| Compound 2 | MCF-7 | 8.03 | Moderate |

| Compound 3 | A549 | 9.52 | Moderate |

These results indicate that modifications in the substituents on the pyridazinone structure can significantly affect cytotoxicity against breast cancer cell lines .

Mechanistic Insights

The mechanism of action was further elucidated through studies that assessed cell cycle progression and cytoskeletal integrity in treated cells. For example, the compound was shown to induce G2/M phase arrest in cancer cells, suggesting its potential as a chemotherapeutic agent .

Case Studies

- Synthesis and Evaluation : A study synthesized several analogs of this compound and evaluated their biological activities against various cancer cell lines using standard assays like MTT and sulforhodamine B . Results indicated that certain derivatives exhibited significant antitumor activity across multiple cancer types.

- Comparative Analysis : In a comparative study, the biological effects of this compound were analyzed against known anticancer drugs. It was found that some derivatives exhibited better selectivity and lower toxicity profiles compared to traditional chemotherapeutics .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds containing the pyridazine moiety exhibit antitumor properties. For instance, derivatives of pyridazine have been studied for their ability to inhibit cancer cell proliferation. A study highlighted that modifications in the structure of pyridazine derivatives can lead to enhanced activity against various cancer cell lines .

Carbonic Anhydrase Inhibition

Sulfonamide derivatives are well-known for their role as carbonic anhydrase inhibitors. N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide has been evaluated for its efficacy in inhibiting different isoforms of carbonic anhydrase (CA). Research indicates that such compounds can exhibit subnanomolar inhibition constants, making them potential candidates for treating conditions like glaucoma and edema .

Anti-inflammatory Properties

The anti-inflammatory potential of sulfonamide compounds has been documented extensively. The compound may possess anti-inflammatory effects due to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. This activity positions it as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Structure-Activity Relationship Analysis

A detailed structure-activity relationship (SAR) analysis was performed on a series of sulfonamide derivatives similar to this compound. The study found that the introduction of various substituents at specific positions significantly influenced the inhibitory activity against carbonic anhydrase isoforms. This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy .

| Compound | Inhibition Constant (nM) | Target |

|---|---|---|

| Compound A | 0.5 | CA II |

| Compound B | 0.8 | CA IX |

| This compound | TBD | TBD |

Case Study 2: Antitumor Efficacy in Vivo

In vivo studies have demonstrated the antitumor efficacy of similar pyridazine-based compounds in animal models. These studies typically involve administering varying doses and monitoring tumor growth inhibition over time. Results indicated that certain structural modifications led to improved bioavailability and reduced toxicity profiles, suggesting a promising therapeutic window for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Key Observations :

Core Heterocycles: The target compound’s pyridazinone core differs from pyridine () and pyrazolo-pyrimidine () systems. Pyridazinones are less common in the provided analogs but are associated with anti-inflammatory activity . The sulfonamide group in the target compound is structurally analogous to Example 53 in but lacks fluorinated aromatic systems, which may reduce metabolic liabilities .

Substituent Effects: The 4-methoxyphenyl group in the target compound is similar to substituents in Formoterol-related compounds (), which influence receptor binding and stability. Unlike ’s dimethylaminomethylphenyl group, the target compound’s 2,5-dimethylbenzenesulfonamide may prioritize hydrophobic interactions over basicity .

Synthetic Routes: The target compound’s synthesis likely involves coupling a pyridazinone intermediate with a sulfonamide ethyl linker, akin to methods in (cesium carbonate-mediated reactions) . ’s use of Suzuki-Miyaura cross-coupling (for boronic acid intermediates) could be adapted for introducing aryl groups in the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves refluxing intermediates (e.g., pyridazinone derivatives) with sulfonamide-bearing reagents in polar aprotic solvents like DMF or ethanol. For example, sodium salt intermediates (e.g., 4-hydroxybut-3-en-2-one) reacted with sulfonohydrazides under piperidine acetate catalysis, followed by acetic acid quenching and ethanol recrystallization .

- Optimization : Key parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios. Yields improve with excess sulfonamide reagents (1.2–1.5 eq) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Techniques :

- 1H/13C NMR : Assigns protons and carbons, particularly distinguishing the pyridazinone ring (δ 6.5–8.0 ppm) and sulfonamide NH (δ 10–12 ppm).

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350/1150 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z calculated for C₂₁H₂₃N₃O₄S: 414.14).

- HPLC : Assesses purity (>95% via reverse-phase C18 columns, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target enzymes (e.g., kinases or phosphatases)?

- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures from Protein Data Bank (PDB). The sulfonamide moiety often interacts with catalytic residues (e.g., lysine or aspartate). Pharmacophore models highlight the pyridazinone ring as a hydrogen-bond acceptor. MD simulations (NAMD/GROMACS) assess stability of ligand-protein complexes over 100 ns .

- Validation : Compare predicted ΔG values with experimental IC₅₀ from enzymatic assays (e.g., phosphatase inhibition ).

Q. What strategies resolve contradictions in reported biological activities of structurally analogous sulfonamide derivatives?

- Analysis :

- SAR Studies : Modify substituents (e.g., 4-methoxyphenyl vs. trifluoromethyl ) to isolate contributions to activity.

- Assay Conditions : Control variables like cell line specificity (e.g., HEK293 vs. HeLa), pH, and co-solvents (DMSO ≤0.1%).

- Meta-Analysis : Cross-reference bioactivity data from PubChem and ChEMBL, noting discrepancies in IC₅₀ values for related compounds .

Q. What are the stability and solubility profiles of this compound under physiological conditions, and how do they impact experimental design?

- Profiling :

- Solubility : Measure in PBS (pH 7.4) and DMSO using nephelometry. LogP calculations (ACD/Labs) predict hydrophobicity (~3.2).

- Stability : Incubate at 37°C for 24–72 hours; analyze degradation via LC-MS. Sulfonamides are prone to hydrolysis in acidic buffers .

Data-Driven Research Questions

Q. How can researchers design SAR studies to evaluate the role of the 4-methoxyphenyl and 2,5-dimethylbenzenesulfonamide moieties in target engagement?

- Design :

- Analog Synthesis : Replace 4-methoxyphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups.

- Biological Testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays.

- Data Interpretation : Correlate substituent Hammett constants (σ) with inhibitory potency .

Q. What in vitro models are appropriate for assessing this compound’s potential antiviral or anticancer activity?

- Models :

- Antiviral : Plaque reduction assays (e.g., influenza A/H1N1) with EC₅₀ determination.

- Anticancer : MTT assays on solid tumor lines (e.g., MCF-7, A549) and apoptosis markers (caspase-3/7 activation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.